(2E)-2,3-dimethylbut-2-ene-1,4-diol

Catalog No.
S14050936
CAS No.
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-2,3-dimethylbut-2-ene-1,4-diol

Product Name

(2E)-2,3-dimethylbut-2-ene-1,4-diol

IUPAC Name

(E)-2,3-dimethylbut-2-ene-1,4-diol

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-5(3-7)6(2)4-8/h7-8H,3-4H2,1-2H3/b6-5+

InChI Key

LHWNRQDQUXQQPG-AATRIKPKSA-N

Canonical SMILES

CC(=C(C)CO)CO

Isomeric SMILES

C/C(=C(/C)\CO)/CO

(2E)-2,3-dimethylbut-2-ene-1,4-diol is an organic compound with the molecular formula C6H12O2C_6H_{12}O_2. It features a double bond between the second and third carbon atoms and two hydroxyl groups located at the first and fourth positions. This compound is a member of the butene diol family, characterized by its unique structure that includes both alkenyl and diol functionalities. It exists as a colorless liquid and is known for its reactivity due to the presence of the double bond and hydroxyl groups, making it a versatile intermediate in organic synthesis.

  • Oxidation: The hydroxyl groups can be oxidized to yield carbonyl compounds such as 2,3-dimethylbutane-2,3-dione or 2,3-dimethylbutane-1,4-dicarboxylic acid.
  • Reduction: This compound can also undergo reduction reactions, which may convert it into alcohols or other functional groups .
  • Esterification: The hydroxyl groups can react with acids to form esters, which are useful in various applications including as solvents and plasticizers .

(2E)-2,3-dimethylbut-2-ene-1,4-diol can be synthesized through several methods:

  • Hydrolysis of Butadiene Derivatives: This method involves the hydrolysis of butadiene derivatives in the presence of water and suitable catalysts.
  • Alkylation Reactions: The compound can be synthesized by alkylating 1,3-butadiene with methyl halides in the presence of bases.
  • Reduction of 2,3-Dimethylbutane-1,4-dione: This approach involves the reduction of diketones using reducing agents like sodium borohydride or lithium aluminum hydride.

Interaction studies involving (2E)-2,3-dimethylbut-2-ene-1,4-diol focus on its reactivity with various reagents and biological systems. Research indicates that it can interact with amines and other nucleophiles due to its electrophilic double bond and hydroxyl groups. These interactions could facilitate the formation of new compounds or complexes that may have enhanced properties or activities.

(2E)-2,3-dimethylbut-2-ene-1,4-diol shares structural similarities with several other compounds within the butene diol family. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Butane-1,4-diolC4H10O2C_4H_{10}O_2Simple linear structure; used as a solvent
2-Methylbutane-1,4-diolC5H12O2C_5H_{12}O_2Contains one more carbon; used in plastics
3-Hydroxybutanedioic acidC4H6O5C_4H_6O_5Dicarboxylic acid; used in pharmaceuticals
1,4-ButanediolC4H10O2C_4H_{10}O_2Commonly used in polymer production

Uniqueness

The uniqueness of (2E)-2,3-dimethylbut-2-ene-1,4-diol lies in its dual functionality as both an alkene and a diol. This combination allows it to participate in a wider range of

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

116.083729621 g/mol

Monoisotopic Mass

116.083729621 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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